molecular formula C15H11N3O3 B11843532 (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone CAS No. 62271-18-5

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone

Cat. No.: B11843532
CAS No.: 62271-18-5
M. Wt: 281.27 g/mol
InChI Key: KDCMGLSTDAWFQX-UHFFFAOYSA-N
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Description

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a nitro group at the 6th position and a methyl group at the 3rd position on the indazole ring, along with a phenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone typically involves the formation of the indazole ring followed by functionalization. One common method includes the cyclization of o-nitrobenzylamines with hydrazine derivatives under acidic conditions. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize byproducts. For example, transition metal-catalyzed reactions, such as those involving copper or palladium, can be employed to facilitate the formation of the indazole ring and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-1H-indol-1-yl)(phenyl)methanone: Similar structure but lacks the nitro group.

    (3-Methyl-6-nitro-1H-indazol-1-yl)(3-nitro-5-(trifluoromethyl)phenyl)methanone: Contains additional nitro and trifluoromethyl groups.

Uniqueness

(3-Methyl-6-nitro-1H-indazol-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro and a methyl group on the indazole ring, along with the phenylmethanone moiety, allows for unique interactions with biological targets and chemical reagents .

Properties

CAS No.

62271-18-5

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

(3-methyl-6-nitroindazol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H11N3O3/c1-10-13-8-7-12(18(20)21)9-14(13)17(16-10)15(19)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

KDCMGLSTDAWFQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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